![molecular formula C18H26N2 B14580758 (E)-N-Cyclohexyl-1-[2-(piperidin-1-yl)phenyl]methanimine CAS No. 61205-78-5](/img/structure/B14580758.png)
(E)-N-Cyclohexyl-1-[2-(piperidin-1-yl)phenyl]methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-Cyclohexyl-1-[2-(piperidin-1-yl)phenyl]methanimine is an organic compound that features a cyclohexyl group, a piperidine ring, and a phenyl group connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Cyclohexyl-1-[2-(piperidin-1-yl)phenyl]methanimine typically involves the condensation of an appropriate aldehyde with a primary amine. One common method involves the reaction of 2-(piperidin-1-yl)benzaldehyde with cyclohexylamine under mild conditions. The reaction is usually carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(E)-N-Cyclohexyl-1-[2-(piperidin-1-yl)phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
(E)-N-Cyclohexyl-1-[2-(piperidin-1-yl)phenyl]methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential pharmacological properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-Cyclohexyl-1-[2-(piperidin-1-yl)phenyl]methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Cyclohexylamine: A cyclohexane ring with an amine group.
Benzylamine: A benzene ring with an amine group.
Uniqueness
(E)-N-Cyclohexyl-1-[2-(piperidin-1-yl)phenyl]methanimine is unique due to its combination of a cyclohexyl group, a piperidine ring, and a phenyl group connected through a methanimine linkage. This structural arrangement provides distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
61205-78-5 |
|---|---|
Molecular Formula |
C18H26N2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
N-cyclohexyl-1-(2-piperidin-1-ylphenyl)methanimine |
InChI |
InChI=1S/C18H26N2/c1-3-10-17(11-4-1)19-15-16-9-5-6-12-18(16)20-13-7-2-8-14-20/h5-6,9,12,15,17H,1-4,7-8,10-11,13-14H2 |
InChI Key |
INCXPRMVRTVIRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=CC2=CC=CC=C2N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


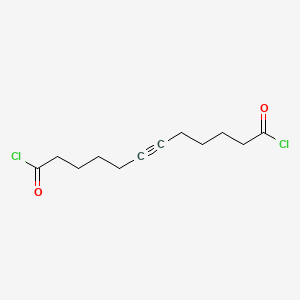
![3-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14580677.png)
![N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide](/img/structure/B14580682.png)
![1-Methyl-4-({2-[(1-phenoxycyclohexa-2,4-dien-1-yl)oxy]ethyl}sulfanyl)benzene](/img/structure/B14580698.png)
![Benzene-1,3-dicarboxylic acid;4-[3-(9-carboxynonanoyloxy)-2,2-dimethylpropoxy]carbonyl-2,3-dimethylbenzoic acid;ethane-1,2-diol](/img/structure/B14580702.png)
![(2,3-Dimethylbut-3-en-1-yl)(methyl)phenyl[2-(trimethylsilyl)phenyl]silane](/img/structure/B14580703.png)
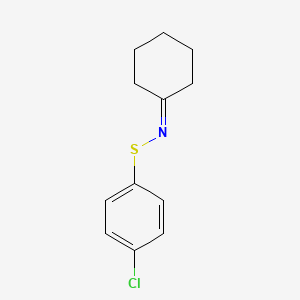
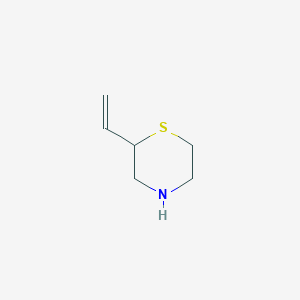
![6-[2-(Piperidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14580722.png)
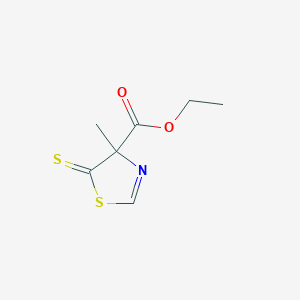
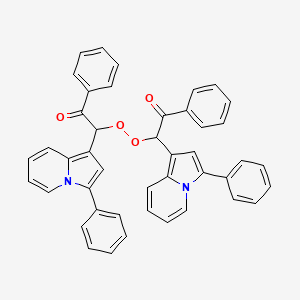
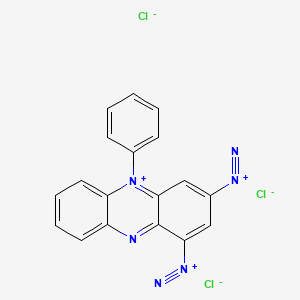
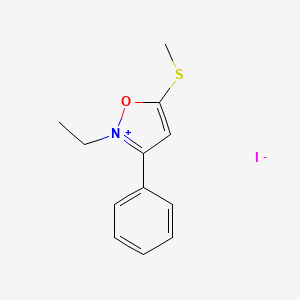
![3,5-Dichloro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14580757.png)
